molecular formula C6H8O5 B3191561 2-Methyl-4-oxopentanedioic acid CAS No. 55601-64-4

2-Methyl-4-oxopentanedioic acid

Cat. No.: B3191561
CAS No.: 55601-64-4
M. Wt: 160.12 g/mol
InChI Key: AVSMSTWODLACGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-oxopentanedioic acid (CAS: 55601-64-4; HMDB0039447) is a dicarboxylic acid with the molecular formula C₆H₈O₅ and a molecular weight of 160.0372 g/mol . It is also known as 2-methyl-4-oxoglutaric acid, featuring two carboxylic acid groups and a ketone at the fourth carbon position . This compound is naturally occurring in plants such as Lilium regale and Tamarindus indica, where it is isolated and structurally characterized . In dairy cows, it has been identified as a metabolite exclusive to milk, suggesting a role in lactation-related biochemical pathways .

Properties

CAS No.

55601-64-4

Molecular Formula

C6H8O5

Molecular Weight

160.12 g/mol

IUPAC Name

2-methyl-4-oxopentanedioic acid

InChI

InChI=1S/C6H8O5/c1-3(5(8)9)2-4(7)6(10)11/h3H,2H2,1H3,(H,8,9)(H,10,11)

InChI Key

AVSMSTWODLACGT-UHFFFAOYSA-N

SMILES

CC(CC(=O)C(=O)O)C(=O)O

Canonical SMILES

CC(CC(=O)C(=O)O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between 2-Methyl-4-oxopentanedioic acid and related compounds:

Compound This compound 4-Methyl-2-oxopentanoic acid 4-Oxopentanoic acid 2-Methylene-4-oxopentanedioic acid
CAS Number 55601-64-4 816-66-0 4502-00-5 141.01819 (m/z, tentative ID)
Molecular Formula C₆H₈O₅ C₆H₁₀O₃ C₅H₈O₃ (derivative) C₆H₆O₅
Molecular Weight 160.0372 g/mol 130.14 g/mol 144.13 g/mol (sodium salt hydrate) 141.0182 g/mol (nominal mass)
Functional Groups Two carboxylic acids, one ketone One carboxylic acid, one ketone One carboxylic acid, one ketone Two carboxylic acids, one ketone, one alkene
Biological Role Plant metabolite; lactation biomarker Neurotoxin, leucine metabolism byproduct Pharmaceutical intermediate Fruit softening biomarker in peaches
Occurrence Plants (Lilium regale), cow milk Human biofluids, lab synthesis Synthetic/industrial settings Honey peach (Prunus persica)

Physicochemical and Metabolic Differences

  • Acidity and Solubility: The presence of two carboxylic groups in this compound increases its acidity compared to monocarboxylic analogs like 4-Methyl-2-oxopentanoic acid. This structural difference also reduces its solubility in nonpolar solvents .
  • Metabolic Pathways: this compound is linked to plant secondary metabolism and lactation , whereas 4-Methyl-2-oxopentanoic acid (a branched-chain keto acid) is involved in mitochondrial leucine catabolism. Elevated levels of the latter are associated with metabolic disorders like maple syrup urine disease . 2-Methylene-4-oxopentanedioic acid, identified in honey peaches, is implicated in fruit softening via oxidative pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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